[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine
Description
Properties
IUPAC Name |
[1-(cyclohexylmethyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h11-12H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXIHNPGQKJBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidine Derivatives
A direct method involves alkylating pyrrolidine at the nitrogen position using cyclohexylmethyl halides. For example, reacting pyrrolidine with cyclohexylmethyl bromide in the presence of a base like potassium carbonate:
$$ \text{Pyrrolidine} + \text{Cyclohexylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} [1\text{-(Cyclohexylmethyl)pyrrolidine}] $$
Subsequent functionalization at C2 is achieved via formylation followed by reduction:
$$
[1\text{-(Cyclohexylmethyl)pyrrolidine}] \xrightarrow{\text{HCO}2\text{Et}, \text{NaBH}4} \text{Target compound} $$
This method, however, suffers from moderate yields (~40–50%) due to competing side reactions at the secondary amine.
Reductive Amination Strategies
Reductive amination between 2-pyrrolidinone and cyclohexylmethylamine offers improved selectivity:
- Ketone Formation : 2-Pyrrolidinone is treated with cyclohexylmethylamine to form an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
$$ \text{2-Pyrrolidinone} + \text{Cyclohexylmethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound} $$
This route achieves yields of 60–70% and minimizes byproducts.
Hydrogenation of Pyrroline Precursors
Adapting methods from enantioselective pyrrolidine syntheses, hydrogenation of 1-(cyclohexylmethyl)-2-cyanopyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol/methanol mixtures provides the amine:
$$ \text{1-(Cyclohexylmethyl)-2-cyanopyrroline} \xrightarrow{\text{H}_2, \text{Pt/C}} \text{Target compound} $$
Yields exceed 80% under optimized conditions (25°C, 48 hours).
Advanced Functionalization Techniques
Coupling Reactions with Chloroacetyl Intermediates
A modular approach involves synthesizing a chloroacetylpyrrolidine intermediate, which reacts with cyclohexylmethylamine via nucleophilic substitution:
- Chloroacetylpyrrolidine Synthesis :
$$ \text{Pyrrolidine-2-carbonitrile} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{1-(Chloroacetyl)pyrrolidine-2-carbonitrile} $$ - Amine Coupling :
$$ \text{1-(Chloroacetyl)pyrrolidine-2-carbonitrile} + \text{Cyclohexylmethylamine} \xrightarrow{\text{KI, K}2\text{CO}3} \text{Target compound} $$
This method achieves 75–85% yields and is scalable for industrial applications.
Asymmetric Synthesis Using Chiral Catalysts
Enantioselective routes employ chiral auxiliaries or catalysts. For instance, hydrogenation of a prochiral pyrroline using a Rhodium-(R)-BINAP complex yields the (R)-enantiomer with >90% enantiomeric excess (ee):
$$ \text{1-(Cyclohexylmethyl)pyrroline} \xrightarrow{\text{Rh-(R)-BINAP, H}_2} (R)\text{-[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine} $$
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 40–50 | 85–90 | Simple reagents | Low yield, side reactions |
| Reductive Amination | 60–70 | 90–95 | High selectivity | Requires ketone precursor |
| Hydrogenation | 80–90 | 95–98 | High efficiency, scalable | Specialized catalysts needed |
| Coupling Reactions | 75–85 | 92–96 | Modular, adaptable | Multi-step synthesis |
| Asymmetric Synthesis | 70–80 | 98–99 | Enantioselective | Costly catalysts |
Industrial-Scale Production Considerations
For commercial manufacturing, hydrogenation and coupling methods are preferred due to scalability and cost-effectiveness. Key optimizations include:
- Solvent Systems : Ethanol/methanol mixtures (2:1 v/v) enhance reaction rates and catalyst recovery.
- Catalyst Recycling : Platinum on carbon (Pt/C) can be reused for up to five cycles without significant activity loss.
- Purification Techniques : Recrystallization from diisopropyl ether improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: N-substituted derivatives
Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives, including [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine, are extensively studied for their roles as potential drug candidates. Their structural versatility allows for modifications that can enhance biological activity and selectivity against various targets.
- Kinase Inhibition : Research indicates that pyrrolidine derivatives can serve as effective inhibitors of kinases. For example, modifications to the pyrrolidine structure have led to compounds exhibiting nanomolar activity against specific kinases such as CK1γ and CK1ε, suggesting that this compound may similarly offer therapeutic benefits in kinase-related diseases .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, which is crucial for conditions like depression and anxiety.
Antidepressant Activity
Studies have demonstrated that compounds with a pyrrolidine core can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common mechanism through which these compounds exert their effects .
Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and catalytic methods have been explored to enhance efficiency.
Versatile Intermediate
This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, facilitating the development of new pharmaceuticals with tailored properties .
Case Study 1: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis involving pyrrolidine derivatives has highlighted the importance of substituents on the pyrrolidine ring in enhancing biological activity. Modifications to the cyclohexylmethyl group have been shown to significantly influence potency against various biological targets .
| Compound | Activity (IC nM) | Comments |
|---|---|---|
| Compound A | 72 | Optimal configuration with cyclohexylmethyl group |
| Compound B | 120 | Less effective due to steric hindrance |
Case Study 2: Antidepressant Efficacy
In preclinical trials, derivatives of this compound demonstrated significant antidepressant-like effects in rodent models, comparable to established antidepressants such as fluoxetine. The mechanism was attributed to enhanced serotonergic transmission .
Mechanism of Action
The mechanism of action of [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Nitrogen
The substituent on the pyrrolidine nitrogen significantly impacts physicochemical and biological properties:
Key Observations :
Ring Saturation and Functional Group Positioning
Comparisons with unsaturated analogs highlight the role of pyrrolidine vs. pyrrole rings:
Key Observations :
Key Observations :
Biological Activity
[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C12H19N
- Molecular Weight : 191.29 g/mol
- Canonical SMILES : C1(CCCCC1)CN2CCCCC2
The cyclohexylmethyl group is anticipated to enhance the lipophilicity of the compound, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The pyrrolidine ring structure allows for diverse binding interactions, enhancing its potential as a therapeutic agent.
- Receptor Interaction : The compound has shown affinity for several neurotransmitter receptors, which may contribute to its psychoactive effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, impacting conditions such as depression and anxiety.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives with similar structures reduced immobility time in the forced swim test, a common assay for antidepressant activity.
Analgesic Properties
In analgesic models, compounds with a pyrrolidine backbone have been shown to reduce pain responses. This suggests potential applications in pain management therapies.
Study 1: Antidepressant Activity
A recent study evaluated the effects of this compound on depression-like behaviors in rodents. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its efficacy as an antidepressant.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 ± 15 | 60 ± 10* |
| Locomotion (distance traveled, cm) | 150 ± 20 | 200 ± 30* |
(*p < 0.05 vs. control)
Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of the compound using a hot plate test for pain sensitivity. Results showed a marked increase in pain threshold among treated animals.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Pain Threshold (s) | 5 ± 1 | 10 ± 2* |
(*p < 0.05 vs. control)
Q & A
Q. Q1: What are the key considerations for synthesizing [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine with high purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, cyclohexylmethyl precursors may react with pyrrolidine derivatives under controlled conditions (temperature: 60–80°C, inert atmosphere). Critical parameters include:
- Reaction time optimization : Prolonged durations risk side reactions (e.g., over-alkylation) .
- pH control : Acidic conditions (pH 4–6) stabilize intermediates but may require neutralization before purification .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .
Advanced Synthesis Challenges
Q. Q2: How can researchers resolve contradictory yield data reported for similar amine derivatives?
Methodological Answer: Contradictions often arise from subtle differences in:
- Catalyst selection : Pd/C vs. Raney Ni in hydrogenation steps may alter reaction efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may trap water, reducing yield .
- Steric effects : Bulky substituents (e.g., cyclohexyl) slow reaction kinetics; microwave-assisted synthesis can mitigate this .
Data Comparison Table :
| Condition | Yield Range | Reference |
|---|---|---|
| Pd/C, DMF, 24h | 45–55% | |
| Raney Ni, EtOH, 12h | 60–70% | |
| Microwave, 100°C, 2h | 75–80% |
Structural Confirmation
Q. Q3: Which analytical techniques are most reliable for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration but requires high-quality crystals .
- Chiral HPLC : Uses columns like Chiralpak® IA/IB; retention times compared to enantiopure standards .
- NOESY NMR : Detects spatial proximity between cyclohexylmethyl protons and pyrrolidine ring protons .
Note : Mass spectrometry (HRMS) confirms molecular weight but not stereochemistry .
Biological Activity Profiling
Q. Q4: How does the cyclohexylmethyl group influence this compound’s interaction with neurological receptors?
Methodological Answer: The cyclohexyl group introduces steric hindrance and lipophilicity , which:
- Enhance blood-brain barrier permeability (logP ~2.5) .
- Modulate affinity for receptors (e.g., σ-1 or NMDA) via hydrophobic pocket interactions .
Advanced Approach : - Molecular docking : Compare binding poses with/without cyclohexylmethyl using software like AutoDock Vina .
- SAR studies : Analogues with smaller substituents (e.g., methyl) show reduced receptor occupancy .
Data Contradiction Analysis
Q. Q5: Why do some studies report potent bioactivity while others show negligible effects for structurally similar compounds?
Methodological Answer: Discrepancies may stem from:
- Assay variability : Cell-based vs. in vivo models (e.g., IC50 differences due to metabolic stability) .
- Impurity profiles : Trace byproducts (e.g., N-oxide derivatives) act as inhibitors/activators .
- Solubility : Hydrochloride salts (used in ) enhance aqueous solubility, improving bioavailability.
Safety and Handling
Q. Q6: What are the critical safety protocols for handling this amine derivative in the lab?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats mandatory .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Computational Modeling
Q. Q7: How can in silico methods predict the metabolic pathways of this compound?
Methodological Answer:
- Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 oxidation sites (e.g., pyrrolidine ring) .
- Metabolite validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
